

"2-Thiazolamine, 5-ethoxy-" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Thiazolamine, 5-ethoxy
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Spectroscopic Profile of 2-Aminothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminothiazole, a key heterocyclic amine used as a building block in the synthesis of numerous pharmaceutical and agricultural compounds. Due to the limited availability of public data for "2-Thiazolamine, 5-ethoxy-," this document focuses on the well-characterized and structurally related parent compound, 2-aminothiazole. The methodologies and data presented herein serve as a foundational reference for researchers engaged in the characterization of thiazole-containing molecules.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-aminothiazole.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 2-Aminothiazole



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|--------------|--------------------------|------------|
| 6.93 | Doublet | 3.7 | H-5 |
| 6.53 | Doublet | 3.7 | H-4 |
| 6.86 | Singlet | - | -NH2 |

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminothiazole[1][2][3][4]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 169.2 | C-2 |
| 153.4 | C-4 |
| 111.1 | C-5 |

Solvent: DMSO-d₆[4]

Infrared (IR) Spectroscopy Data

Table 3: Principal IR Absorption Bands for 2-Aminothiazole

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------|
| 3410 | Strong | N-H asymmetric stretching |
| 3340-3420 | Strong | N-H symmetric stretching |
| 1620 | Medium | C=N stretching |
| 1504 | Medium | C=C stretching |
| 1201 | Medium | C-N stretching |

Mass Spectrometry (MS) Data



Table 4: Key Mass-to-Charge Ratios (m/z) for 2-Aminothiazole (Electron Ionization)[3][5]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 100 | 100 | [M] ⁺ (Molecular Ion) |
| 58 | 74 | [C ₂ H ₂ N ₂] ⁺ |
| 73 | 17 | [C ₃ H ₃ N ₂] ⁺ |
| 45 | 20 | [CHS]+ |

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 2-aminothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule involves the following steps:

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid proton signals that may obscure the analyte's signals.[6]
- Instrument Setup: The NMR spectrometer is tuned to the frequencies of the desired nuclei (¹H and ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans is typically required.[7]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]



Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for acquiring an IR spectrum:

- Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
- Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
 The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
 The instrument records the interferogram and performs a Fourier transform to obtain the infrared spectrum.[9]

Electron Ionization Mass Spectrometry (EI-MS)

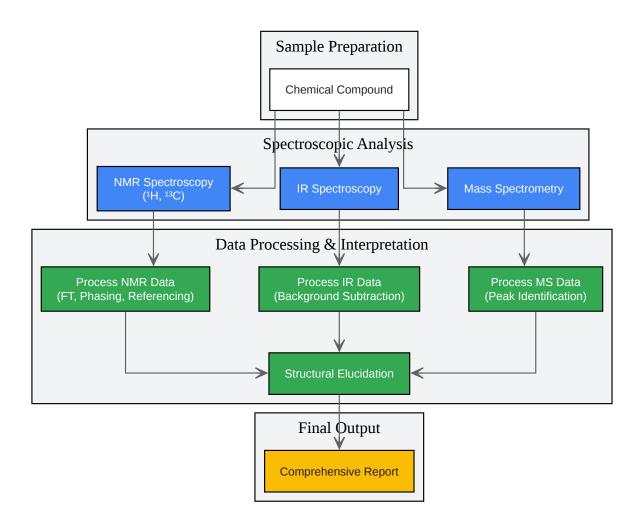
EI-MS is a standard method for determining the molecular weight and fragmentation pattern of volatile and thermally stable small organic molecules.[10][11][12]

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]+).[10][12]
- Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.[12]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.



Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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